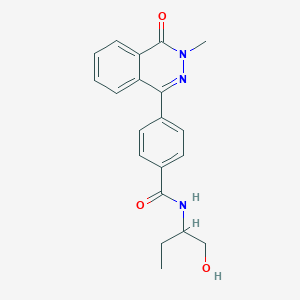
N-(1-hydroxybutan-2-yl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxybutan-2-yl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core linked to a phthalazinone moiety through a hydroxymethylpropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxybutan-2-yl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the phthalazinone ring, followed by the introduction of the benzamide group and the hydroxymethylpropyl chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxybutan-2-yl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the phthalazinone moiety can be reduced to form a hydroxyl group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the carbonyl group results in a hydroxylated product.
Scientific Research Applications
N-(1-hydroxybutan-2-yl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-hydroxybutan-2-yl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and phthalazinone analogs. These compounds share structural similarities but may differ in their chemical and biological properties.
Uniqueness
N-(1-hydroxybutan-2-yl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-4-(3-methyl-4-oxophthalazin-1-yl)benzamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-15(12-24)21-19(25)14-10-8-13(9-11-14)18-16-6-4-5-7-17(16)20(26)23(2)22-18/h4-11,15,24H,3,12H2,1-2H3,(H,21,25) |
InChI Key |
GOSIGVNANJMKIC-UHFFFAOYSA-N |
SMILES |
CCC(CO)NC(=O)C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















